3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
Description
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a synthetic carbamate derivative characterized by a phenylpropyl chain linked to a carbamate group, which is further attached to a pyrrolidine-substituted ethylamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
CAS No. |
100836-77-9 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
3-phenylpropyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c19-16(17-10-13-18-11-4-5-12-18)20-14-6-9-15-7-2-1-3-8-15;/h1-3,7-8H,4-6,9-14H2,(H,17,19);1H |
InChI Key |
UQJYAHYLAYAGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](C1)CCNC(=O)OCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Reaction of Amines and Carbonyl Derivatives
A common approach involves reacting an amine derivative of 2-pyrrolidinylethyl with a carbonyl-containing precursor of the 3-phenylpropyl moiety. The carbamate bond is formed by nucleophilic attack of the amine on an activated carbonyl compound, such as an alkyl or aryl chloroformate or via carbamoyl imidazole intermediates.
- Step Example: Reaction of 3-phenylpropyl chloroformate with 2-pyrrolidinylethyl amine in the presence of a base like triethylamine to yield the carbamate intermediate.
- Hydrochloride Salt Formation: The free base carbamate is subsequently treated with hydrochloric acid to afford the hydrochloride salt, enhancing solubility and stability.
This method is supported by patent WO2000062778A1, which describes analogous carbamate formation using amines and carboxyl protecting groups such as alkyl or arylalkyl groups, followed by saponification and amine coupling steps.
Use of Carbonyl Diimidazole Activation
Another advanced method involves activation of the carbonyl group using 1,1'-carbonyl diimidazole (CDI) or 1,1'-thiocarbonyl diimidazole to form reactive intermediates that facilitate carbamate bond formation under mild conditions.
- Process: The amine is reacted with the activated intermediate to form the carbamate linkage.
- This approach allows for precise control and high yields, minimizing side reactions.
This technique is described in detail in patent EP0295010NWA1, which outlines processes for preparing alkylaminoalkyl carbamates and ureas using carbonyl diimidazole activation.
Solid-Phase and Solution-Phase Synthesis
The synthesis can be carried out either in solution or on a solid support, depending on the scale and application.
- Solid-phase synthesis allows for rapid assembly and purification, useful in combinatorial chemistry.
- Solution-phase synthesis is preferred for scale-up and production of larger quantities.
Reaction Conditions and Optimization
Solvents and Bases
- Common solvents: dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Bases: triethylamine or other tertiary amines to scavenge HCl formed during carbamate formation.
Temperature and Time
- Typical reaction temperatures range from 0°C to room temperature to avoid side reactions.
- Reaction times vary from 1 to 24 hours depending on reagent reactivity.
Purification
- The hydrochloride salt is usually precipitated from organic solvents or isolated by crystallization.
- Chromatographic methods may be employed for further purification.
Data Table: Representative Preparation Scheme
Comprehensive Research Findings and Perspectives
- The carbamate formation is well-established and can be adapted for various amines and alkyl groups, allowing structural modifications.
- Use of carbonyl diimidazole activation provides a mild and efficient route, reducing side products and improving yields.
- Solid-phase synthesis offers advantages in high-throughput experimentation, though solution-phase remains dominant for scale-up.
- The hydrochloride salt form improves compound handling and bioavailability, a critical factor in pharmaceutical development.
- Literature also suggests monitoring reaction atmosphere (oxygen-free conditions) to prevent dimer formation and side reactions during scale-up.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate under basic conditions.
Major Products
Oxidation: Phenylpropyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C16H25ClN2O2, with a structure that allows for various interactions within biological systems. Its chemical properties facilitate its use in both pharmaceutical formulations and cosmetic products.
Treatment of Neurological Disorders
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is noted for its potential in treating several neurological disorders. According to patent literature, it has been associated with the management of conditions such as:
- Narcolepsy
- Cataplexy
- Excessive daytime sleepiness
- Depression
- Bipolar disorder
The compound acts as a phenylalanine analog, which has been shown to improve symptoms in patients with these disorders by modulating neurotransmitter activity. A notable study indicated that formulations containing this compound could effectively release therapeutic agents rapidly, enhancing patient compliance and treatment outcomes .
Skin Care Formulations
In the realm of cosmetics, 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is being explored for its potential as an active ingredient in skin care products. Its properties may enhance skin hydration and improve overall skin texture due to its ability to penetrate skin layers effectively .
Stability and Efficacy Studies
Recent studies have focused on the stability and efficacy of formulations containing this compound. For instance, experimental designs utilizing Box-Behnken methodology have been employed to optimize topical formulations, assessing parameters such as:
- Rheological properties
- Sensory attributes
- Moisturizing effects
Results demonstrated that formulations with this compound exhibited significant improvements in skin hydration and stability over time, making it a valuable addition to cosmetic products aimed at enhancing skin health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s ability to permeate cell membranes, allowing it to reach intracellular targets. The pyrrolidinylethyl group can provide additional binding interactions, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Weight* | Functional Groups | log k (HPLC) | Melting Point (°C) | Application |
|---|---|---|---|---|---|
| 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate HCl | ~340.9 | Carbamate, pyrrolidine, phenylpropyl | 2.5–3.0 (est.) | <254 (est.) | Pharmaceutical R&D |
| 4-Chloro-2-substituted phenyl carbamates | 280–350 | Chlorophenyl, carbamate | 2.1–3.5 | 150–200 | Polymer synthesis |
| Ethyl triazolyl carbamate | ~300 (est.) | Triazole, carbamate | N/A | N/A | Synthetic intermediate |
| 3-Chloro-N-phenyl-phthalimide | 257.7 | Phthalimide, chloro | N/A | >200 | Polymer monomer |
*Calculated based on structural formulas.
Research Findings and Implications
- Bioactivity Potential: The target compound’s pyrrolidine and carbamate groups suggest affinity for neurological targets (e.g., acetylcholine esterase) compared to chlorophenyl carbamates .
- Solubility Advantage : The hydrochloride salt improves aqueous solubility over neutral carbamates, critical for drug formulation .
- Thermal Stability : Lower melting point than older hydrochlorides (e.g., ) may indicate reduced crystallinity, requiring stability studies .
Biological Activity
3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure allows for various interactions within biological systems, leading to potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride
- CAS Number : 100836-77-9
- Molecular Formula : C16H25ClN2O2
- Molecular Weight : 302.84 g/mol
The biological activity of 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, which may lead to various physiological effects.
Therapeutic Applications
Research has indicated that this compound may have applications in treating conditions such as:
- Neurological Disorders : Potential use in managing symptoms associated with narcolepsy and excessive daytime sleepiness.
- Mental Health : Investigated for its effects on mood disorders, including depression and bipolar disorder.
- Addiction Treatment : Explored for its ability to assist in smoking cessation and manage drug addiction.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study evaluated the enzyme inhibitory properties of carbamate derivatives, including 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride. Results showed significant inhibition of specific metabolic enzymes, suggesting potential for metabolic regulation .
- Receptor Binding Affinity :
- Biofilm Inhibition :
Data Table: Summary of Biological Activities
| Activity Type | Observations/Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition observed in metabolic pathways |
| Receptor Interaction | Affinity for neurotransmitter receptors noted |
| Antibacterial Properties | Inhibition of MRSA biofilms demonstrated |
| Neurological Effects | Potential benefits in narcolepsy and mood disorders |
| Addiction Management | Efficacy in promoting smoking cessation |
Q & A
Q. What are the established synthetic routes for 3-Phenylpropyl N-(2-pyrrolidinylethyl)carbamate hydrochloride, and how is stereochemical integrity ensured during synthesis?
The synthesis typically involves multi-step reactions, including carbamate formation and subsequent hydrochloride salt preparation. Key methods focus on maintaining stereochemical integrity through controlled reaction conditions, such as low-temperature coupling and chiral resolving agents. For example, analogous pyrrolidine derivatives are synthesized using enantioselective catalysis or chiral auxiliaries to preserve stereochemistry . Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are employed to verify stereochemical purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/NOESY) confirms structural assignments. Additional methods include Fourier-transform infrared spectroscopy (FTIR) for functional group validation and X-ray crystallography for absolute configuration determination .
Q. How are structural analogs of this compound synthesized, and what key differences influence their biological activity?
Structural analogs often modify the phenylpropyl or pyrrolidinylethyl moieties. For instance, fluorination at specific positions (e.g., pyrrolidine ring) can enhance metabolic stability. Synthesis involves stepwise alkylation, carbamate coupling, and salt formation. Differences in logP values, hydrogen-bonding capacity, and steric effects are critical for tuning receptor affinity or pharmacokinetic profiles .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
DoE methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a central composite design might minimize side reactions during carbamate formation by balancing reaction time and reagent stoichiometry . Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables and predicting yield maxima .
Q. What strategies resolve contradictions in reported binding affinities of this compound to biological targets?
Discrepancies may arise from assay variability (e.g., buffer pH, cell line differences) or compound purity. To address this:
- Use orthogonal binding assays (e.g., surface plasmon resonance [SPR] vs. radioligand displacement).
- Validate compound purity via LC-MS and control for batch-to-batch variability.
- Perform meta-analyses of published data to identify confounding factors .
Q. How can computational reaction path search methods accelerate the development of novel derivatives?
Quantum chemical calculations (e.g., density functional theory [DFT]) predict transition states and intermediates, guiding synthetic routes. For example, ICReDD’s integrated computational-experimental workflows use reaction path sampling to identify energetically favorable pathways for introducing fluorinated or chiral groups . Machine learning models trained on existing reaction databases further prioritize viable synthetic routes .
Q. What methodologies assess the pharmacokinetic (PK) properties of this compound in preclinical studies?
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) evaluate metabolic degradation.
- In vivo studies : Radiolabeled compounds track absorption/distribution in rodent models.
- Physicochemical profiling : LogD (octanol-water distribution coefficient) and permeability (e.g., PAMPA) predict bioavailability. Advanced PK modeling integrates these data to optimize dosing regimens .
Q. How do heterogeneous reaction conditions influence the scalability of this compound’s synthesis?
Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors improve scalability by enhancing mass transfer and reducing purification steps. For example, flow chemistry enables precise control of residence time during carbamate formation, minimizing byproducts. Reaction engineering principles (e.g., dimensionless Damköhler number) guide reactor design for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
